molecular formula C7H3Cl5O B095937 (2,3,4,5,6-Pentachlorophenyl)methanol CAS No. 16022-69-8

(2,3,4,5,6-Pentachlorophenyl)methanol

Cat. No.: B095937
CAS No.: 16022-69-8
M. Wt: 280.4 g/mol
InChI Key: RVCKCEDKBVEEHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanol typically involves the chlorination of benzyl alcohol. One common method includes the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product .

Industrial production methods may involve the use of more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .

Comparison with Similar Compounds

(2,3,4,5,6-Pentachlorophenyl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

16022-69-8

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methanol

InChI

InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2

InChI Key

RVCKCEDKBVEEHL-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

melting_point

193°C

16022-69-8

physical_description

Solid

solubility

7.13e-06 M
0.002 mg/mL at 20 °C

Synonyms

(2,3,4,5,6-pentachlorophenyl)methanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Liquid sulfur trioxide, (200 ml, 385 g) was added to 26.4 g. (0.1 mole) of pure 2,3,4,5,6-pentachlorotoluene (mp 224°-225° C) placed in a 500 ml 3-neck tared flask provided with stirrer, thermometer and reflux condenser the end of which was attached to a bubble counter so that the rate of gas evolution during the reaction can be visually estimated. External heat was applied to the flask to bring the sulfur trioxide to reflux. Soon a light blue color developed, which turned gradually deeper to a vivid royal blue. The color change was accompanied by gas evolution which was identified as sulfur dioxide. The steady gas evolution, which began after 10 minutes of reflux, lasted for 2-3 hours, after which it became gradually slower and the reaction mixture gradually acquired a dark green-grey color. The weight of the reaction mixture at this time indicated a loss of 6.9 g, as compared to the theoretical loss of 6.4 g, corresponding to one mole of sulfur dioxide evolved. The excess of sulfur trioxide, which acted also as a solvent during the reaction was distilled off first at atmospheric pressure, then under aspirator vacuum at a temperature not exceeding 70° C. The weight (45.2 g) of the product, a greenish-grey solid, indicated the C7H3Cl5O7S2 composition and this was confirmed by its hydrolysis which yielded 0.2 moles of sulfuric acid and 0.1 mole of pentachlorobenzyl alcohol, identified by elemental analysis, infrared spectroscopy, melting point and nuclear magnetic resonance spectroscopy (see Example 23). The evolvement of the reaction was also followed by nuclear magnetic resonance (nmr) spectroscopy which indicated that even in the early stages of the reaction the characteristic proton resonance of pentachlorotoluene at 2.52 ppm downfield from tetramethylsilane (TMS) completely disappeared. Instead, a new peak at 4.55 ppm appeared, which is assignable to the radical cation formed from pentachlorotoluene by the loss of one electron. During the refluxing and sulfur dioxide evolution period two additional peaks developed in increasing intensities and in approximately in a 2:1 ratio at 6.29 and 9.21-9.60 ppm (the latter is somewhat variable during the reaction). The former corresponds to the two benzylic hydrogens adjacent to the oxonium moiety and the latter corresponds to the acidic proton of the sulfuric acid moiety. The intensity of the peak corresponding to the radical cation, which accounts for the intense blue color, diminishes to a few percent after 2 hours of reflux and the intensities of the protons of the oxonium compound become constant after this period.
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Synthesis routes and methods II

Procedure details

A solution of 20.7 g of pentachlorobenzyl bromide in 300 ml DMF containing 30 ml of water was heated at reflux for two hours. On dilution with water solids precipitated. The solid was filtered out and washed on the filter until the wash water was free of bromide ions. On drying, 15.2 g of pentachlorobenzyl alcohol of m.p. 193°-195° C. were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,4,5,6-Pentachlorophenyl)methanol
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(2,3,4,5,6-Pentachlorophenyl)methanol
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(2,3,4,5,6-Pentachlorophenyl)methanol
Reactant of Route 4
(2,3,4,5,6-Pentachlorophenyl)methanol
Reactant of Route 5
(2,3,4,5,6-Pentachlorophenyl)methanol
Reactant of Route 6
(2,3,4,5,6-Pentachlorophenyl)methanol

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